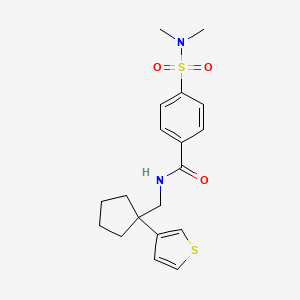
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, also known as DMTCPMB, is a synthetic compound that has shown great potential in scientific research.
科学的研究の応用
Structure-Activity Relationships
Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which share structural similarities with the compound , highlights the importance of aryl group modifications in enhancing the potency of small molecule ETA receptor antagonists. This suggests that modifications to the aryl group in similar compounds could be crucial for increasing their medicinal efficacy (C. Wu et al., 1997).
Antimicrobial Activity
The synthesis and evaluation of benzamide derivatives carrying a sulfonamide moiety have been reported to show interesting antimicrobial activity against a range of bacteria and fungi. This indicates the potential of sulfamoyl benzamide derivatives in developing new antimicrobial agents (M. Ghorab et al., 2017).
Biological Evaluation
A study on different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from a non-steroidal anti-inflammatory drug, explored their potential biological applications. The compounds were screened against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, indicating the relevance of benzamide derivatives in exploring new therapeutic agents (A. Saeed et al., 2015).
Crystal Structure Analysis
The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide, related to the target compound, was established through X-ray diffraction studies. Such structural analyses provide foundational knowledge for understanding the interactions and potential reactivity of similar compounds (P. Sharma et al., 2016).
Anti-Tubercular Applications
The ultrasound-assisted synthesis of benzamide derivatives with anti-tubercular activity showcases the potential of such compounds in addressing infectious diseases. This highlights the versatility of benzamide derivatives in medicinal chemistry, including potential applications against tuberculosis (Urja D. Nimbalkar et al., 2018).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNUEQCDJGTINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

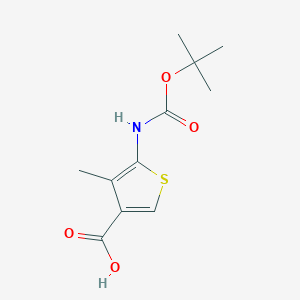

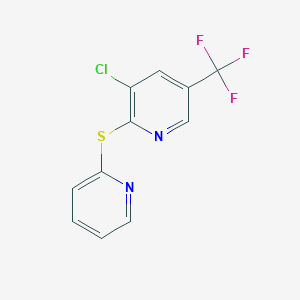
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
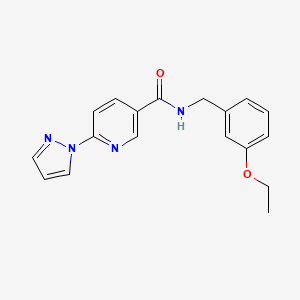
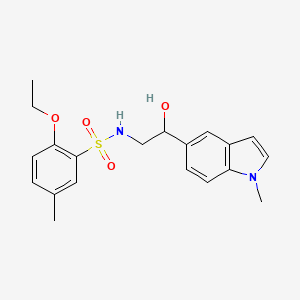
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
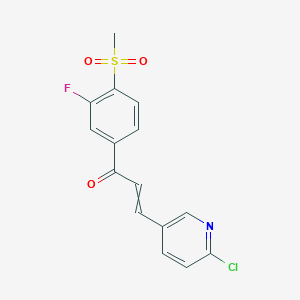
![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

